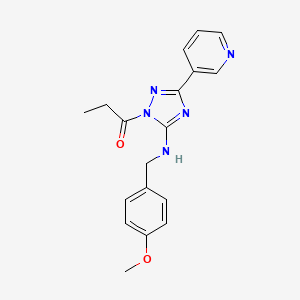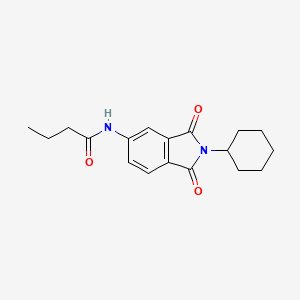![molecular formula C19H25N5O B5202168 5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B5202168.png)
5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine acts as a selective agonist of α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the brain and peripheral nervous system. Activation of α7 nAChR by 5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine results in the influx of calcium ions into the cell, leading to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Biochemical and Physiological Effects:
5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine has been shown to have several biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and promoting neuroprotection. It has also been shown to have potential analgesic effects through modulation of pain pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine in lab experiments is its selectivity for α7 nAChR, which allows for the investigation of specific physiological and pathological processes. However, one limitation is that the compound has a short half-life, which can make it challenging to maintain consistent levels in in vitro and in vivo experiments.
Direcciones Futuras
There are several potential future directions for the research and development of 5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine. One area of interest is the investigation of its potential therapeutic applications in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective α7 nAChR agonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine and its mechanisms of action.
Métodos De Síntesis
The synthesis of 5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine involves several steps, including the reaction of 4-(1H-pyrazol-1-ylmethyl) piperidine with 2-(1-pyrrolidinyl) pyridine, followed by carbonylation of the resulting intermediate. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine has been widely used in scientific research to investigate the role of α7 nAChR in various physiological and pathological processes. It has been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(17-4-5-18(20-14-17)22-9-1-2-10-22)23-12-6-16(7-13-23)15-24-11-3-8-21-24/h3-5,8,11,14,16H,1-2,6-7,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUGZKHLDPXEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)
![methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B5202086.png)


![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)

![7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)


![5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)